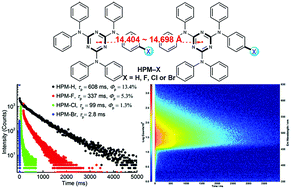Ultralong room-temperature phosphorescence remarkably weakened by halogenation-induced molecular packing in hexaphenylmelamine derivatives†
Chemical Communications Pub Date: 2021-05-21 DOI: 10.1039/D1CC01533H
Abstract
A series of pure organic halogenated hexaphenylmelamine (HPM) derivatives featuring remarkably weakened ultralong room-temperature phosphorescence (RTP) were meticulously investigated. As the p-substituted atoms of these HPM derivatives sequentially changed from H to F, Cl and Br, both the RTP lifetimes and efficiencies dramatically decreased from 608 ms with 13.4% (HPM-H) to 337 ms with 5.3% (HPM-F), 99 ms with 1.3% (HPM-Cl), and 2.8 ms with undetectable efficiency (HPM-Br), respectively. Most notably, the severely weakened efficiencies are fundamentally different from the trends of the effect of halogenation on phosphorescence properties previously reported. Coupled with experimental results and theoretical simulations, the subtle change of molecular packing induced by halogenation should be responsible for the distinctive RTP properties. This finding not only provides a unique halogen-involved RTP phenomenon, but also offers a very special perspective to understand the effect of halogenation on phosphorescence.


Recommended Literature
- [1] XXVI.—On the distillation of wood
- [2] Lab on a Chip – 10 years and flowing strong
- [3] Black hydrochromic fluoran molecular switches: substituent positional isomerization effects and multicolor water-jet printing†
- [4] Asymmetric desorption of lipid oxidation products induces membrane bending†
- [5] Effects of external electric field on the sensing property of volatile organic compounds over Janus MoSSe monolayer: a first-principles investigation†
- [6] Flubendazole residues in eggs after oral administration to laying hens: determination with reversed phase liquid chromatography†
- [7] Molecular NO2 induced K2Ti2O5–K2Ti6O13 structure switching in the dry gas phase: lattice potassium reactivity†
- [8] Contents and Chemical Technology
- [9] Back matter
- [10] The iridium-catalyzed decarbonylation of aldehydes under mild conditions†










